molecular formula C9H13N5O B1475732 1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine CAS No. 2098041-98-4

1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine

Cat. No.: B1475732
CAS No.: 2098041-98-4
M. Wt: 207.23 g/mol
InChI Key: OBBXRDCHAIKQNJ-UHFFFAOYSA-N
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Description

1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine is a high-purity chemical compound for non-human research applications. This complex molecule features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its diverse biological potential . The structure is functionalized with a 6-ethoxy group and an N-methylmethanamine side chain, which can be critical for optimizing physicochemical properties and target binding affinity. Compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold, a closely related chemotype, have been identified as novel, potent, and selective inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy . Furthermore, related triazolopyridazine and triazine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including breast cancer models, by inducing apoptosis and modulating key cellular pathways . Researchers can leverage this compound as a key intermediate or building block for developing novel therapeutic agents, particularly in oncology and immunology. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-3-15-9-5-4-7-11-12-8(6-10-2)14(7)13-9/h4-5,10H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBXRDCHAIKQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as c-Met kinase, which is involved in cell growth and differentiation. The interaction with c-Met kinase occurs through binding to the active site, leading to inhibition of its activity. Additionally, this compound has been found to interact with phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways. The inhibition of PDE enzymes by this compound results in altered levels of cyclic nucleotides, affecting various cellular processes.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with c-Met kinase and PDE enzymes leads to changes in cell signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to modulate gene expression by altering the activity of transcription factors and other regulatory proteins. This modulation can result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing downstream signaling events. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound’s interaction with PDE enzymes results in altered levels of cyclic nucleotides, affecting various cellular processes. The changes in cyclic nucleotide levels can influence the activity of protein kinases and other signaling molecules, leading to modulation of gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in cell signaling pathways, gene expression, and metabolic processes. These long-term effects have been observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when evaluating the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit c-Met kinase and PDE enzymes, leading to beneficial effects on cell proliferation and apoptosis. High doses of the compound have been associated with toxic and adverse effects, including myocardial degeneration and increased cardiac output in rats. These findings suggest that careful consideration of dosage is essential when evaluating the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is metabolized primarily by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites. These metabolic pathways can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, further impacting its biochemical properties and cellular effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake and distribution within cells. Once inside the cells, the compound can bind to specific proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, as well as its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of the compound can affect its interactions with biomolecules, enzyme activity, and overall cellular effects.

Biological Activity

1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine is a complex organic compound that exhibits potential pharmacological activities due to its unique structural features. This article delves into the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Overview

The compound features a triazolo-pyridazine core, which is known for its diverse pharmacological activities. The structural formula can be represented as follows:

C14H18N6O\text{C}_{14}\text{H}_{18}\text{N}_{6}\text{O}

This structure includes various functional groups that contribute to its biological interactions.

The primary mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been identified to target the Receptor Tyrosine Kinase c-Met, which plays a crucial role in cell signaling pathways associated with growth and survival.

Interaction with Biological Targets

The compound can inhibit enzyme activity by binding to the active site of target proteins. This inhibition disrupts various biochemical pathways, leading to potential therapeutic effects such as anti-cancer and anti-inflammatory activities.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of triazolo-pyridazine can inhibit tumor growth in various cancer models.
  • Anti-inflammatory Effects : The compound may reduce inflammation through modulation of inflammatory pathways.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various microbial strains.

Comparative Analysis

A comparative analysis of related compounds reveals unique biological profiles. Below is a summary table highlighting the structural features and biological activities of similar compounds:

Compound NameStructural FeaturesBiological ActivityUniqueness
1-Methyl-N-(6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamidePyrrolidine ringAnticancerEnhanced solubility
6-(4-Pyridyl)-[1,2,4]triazolo[4,3-b]pyridazinePyridine ringAntimicrobialLacks chromene structure
8-Hydroxyquinoline derivativesHydroxyquinoline coreAntibacterialDifferent core but similar heterocyclic nature

The uniqueness of 1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin) lies in its combination of both triazole and chromene functionalities that may synergistically enhance its biological activity compared to other derivatives lacking this dual framework .

Case Studies

Several studies have investigated the pharmacological potential of triazolo-pyridazine derivatives:

  • Antitumor Efficacy : In a study involving xenograft models in mice, compounds with triazolo-pyridazine cores exhibited significant tumor suppression at low doses. The results suggest that these compounds may improve unbound drug exposure and enhance therapeutic efficacy .
  • Inflammation Reduction : Another study evaluated the anti-inflammatory properties through in vitro assays demonstrating a reduction in inflammatory markers upon treatment with the compound. This highlights its potential application in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the [1,2,4]triazolo[4,3-b]pyridazine scaffold but differ in substituents, leading to variations in physicochemical properties and biological activity. Key comparisons are summarized below:

Structural and Functional Group Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound Ethoxy (6), N-methylmethanamine (3) C₁₀H₁₄N₆O 234.26 Research chemical; safety data available
(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine Phenyl (6), methanamine (3) C₁₂H₁₁N₅ 225.25 Intermediate in drug synthesis
1-{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine Methoxy (6), methanamine (3) C₇H₉N₅O 179.18 Supplier-listed research compound
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide Methoxy (6), propanamide side chain C₁₉H₂₁N₇O₂ 379.42 Potential CNS-targeting agent (structural data only)
6-Ethyl-N-(4-methoxyphenethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine Ethyl (6), phenethylamine (8) C₁₉H₂₁N₅O 343.41 Cytotoxic activity (IC₅₀ > 1.2 μg/mL against HepA cells)

Key Research Findings

Substituent Impact : Ethoxy and methoxy groups enhance solubility compared to hydrophobic phenyl substituents, while N-methylation reduces metabolic degradation .

Biological Potential: Triazolopyridazines with extended side chains (e.g., propanamide) show promise in targeting enzymes or receptors, though cytotoxicity remains a concern .

Safety : All compounds require strict handling; halogenated variants (e.g., 6-chloro derivatives) pose higher environmental risks .

Preparation Methods

Key Intermediates and Cyclization

A common approach begins with 2,3-dichloropyridazine or related dichloropyrazine derivatives as starting materials. Nucleophilic substitution with hydrazine hydrate introduces hydrazine functionality, which upon cyclization with triethoxy methane or triethyl orthoacetate forms the triazolopyridazine core.

Step Reagents/Conditions Description
1 2,3-Dichloropyridazine + Hydrazine hydrate, EtOH, reflux Nucleophilic substitution to form hydrazinyl intermediate
2 Triethoxy methane, reflux Cyclization to formtriazolo fused ring system

This stepwise approach is supported by analogous methods used in the synthesis of related triazolopyrazine derivatives, which share similar heterocyclic frameworks.

Attachment of the N-methylmethanamine Side Chain

The N-methylmethanamine group is introduced at the 3-position of the triazolopyridazine ring through nucleophilic substitution or amidation reactions. This may involve:

  • Reaction of the 3-chloro or 3-halogenated triazolopyridazine intermediate with N-methylmethanamine under controlled conditions.
  • Use of coupling agents or catalysts to facilitate the formation of the C-N bond.

Representative Synthetic Route (Based on Related Triazolopyrazine Compounds)

Although direct literature specifically detailing the synthesis of 1-(6-ethoxy-triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine is limited, closely related compounds have been synthesized using the following general scheme, adapted from research ontriazolo[4,3-a]pyrazine derivatives:

Step Intermediate Reagents/Conditions Outcome
A 2,3-Dichloropyrazine Hydrazine hydrate, EtOH, reflux (85°C) Hydrazinyl intermediate
B Hydrazinyl intermediate Triethoxy methane, reflux (80°C) Cyclized triazolopyridazine core
C Cyclized core Ethoxide ion (e.g., sodium ethoxide), reflux Introduction of ethoxy substituent at 6-position
D 6-Ethoxy-triazolopyridazine N-methylmethanamine, base or catalyst, room temp or mild heating Substitution at 3-position with N-methylmethanamine

Analytical Data and Reaction Monitoring

Research Findings on Preparation Efficiency and Yields

  • The cyclization step to form the triazolopyridazine core generally proceeds with good yields (typically 70–85%).
  • Introduction of the ethoxy group via nucleophilic substitution is efficient under reflux conditions with alkoxide ions.
  • The final amination step to attach the N-methylmethanamine moiety requires careful control of reaction time and temperature to maximize yield and minimize side reactions.
  • Purification is often achieved by recrystallization or chromatography.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield (%) (typical)
1 Nucleophilic substitution 2,3-Dichloropyridazine Hydrazine hydrate, EtOH, reflux Hydrazinyl intermediate 75–85
2 Cyclization Hydrazinyl intermediate Triethoxy methane, reflux Triazolopyridazine core 70–80
3 Nucleophilic substitution Triazolopyridazine core Sodium ethoxide or equivalent, reflux 6-Ethoxy-triazolopyridazine 65–75
4 Amination 6-Ethoxy-triazolopyridazine N-methylmethanamine, base, mild heating 1-(6-Ethoxy-triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine 60–70

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosol formation is possible .
  • Ventilation : Conduct experiments in fume hoods to minimize inhalation risks. Ensure local exhaust ventilation systems are functional .
  • Emergency Procedures : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with water for ≥15 minutes. Use activated charcoal for accidental ingestion after medical consultation .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer :

  • Key Steps : Start with ethyl N-benzoyl-α-heteroaryl-glycinates for annulation of the triazole ring onto pyridazine derivatives (e.g., via cycloaddition or hydrazine condensation) .
  • Reaction Conditions : Use NaH in DMF for etherification of hydroxy intermediates . Monitor reaction progress via TLC or HPLC.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy group at position 6, methylamine at position 3). Compare with triazolopyridazine reference spectra .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₁₄N₅O) and fragmentation patterns .
  • IR Spectroscopy : Identify functional groups (e.g., triazole C=N stretch at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition assays?

  • Methodological Answer :

  • Target Selection : Prioritize kinases like c-Met or VEGFR-2, given structural similarities to SGX-523 (a triazolopyridazine-based c-Met inhibitor) .
  • Assay Design : Use ATP-competitive binding assays (e.g., Z’-LYTE® kinase activity assays) with IC₅₀ determination. Include positive controls (e.g., cabozantinib for c-Met) .
  • Modifications : Synthesize analogs with varied substituents (e.g., ethoxy → methoxy, methylamine → ethylamine) to assess impact on potency .

Q. What computational strategies can predict the synthetic feasibility of novel triazolopyridazine derivatives?

  • Methodological Answer :

  • Retrosynthetic Analysis : Use tools like Pistachio or Reaxys to identify precursors (e.g., 6-chloro-triazolopyridazine intermediates) and feasible routes .
  • Machine Learning : Apply models trained on BKMS_METABOLIC or Reaxys_BIOCATALYSIS datasets to predict reaction yields .
  • DFT Calculations : Optimize transition states for key steps (e.g., cycloaddition) to guide experimental conditions .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Validate assays in multiple cell lines (e.g., HepG2 for cytotoxicity, HEK293 for kinase profiling) .
  • Data Normalization : Use standardized metrics (e.g., % inhibition at 10 µM) and account for batch effects (e.g., serum lot variations) .
  • Meta-Analysis : Compare with structurally related compounds (e.g., [1,2,4]triazolo[4,3-b]pyridazines in ) to identify trends .

Q. What methodologies are recommended for in vivo pharmacokinetic profiling of this compound?

  • Methodological Answer :

  • Dosing : Administer via oral gavage (10 mg/kg in PEG-400) or intraperitoneal injection. Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
  • Bioanalysis : Quantify using LC-MS/MS with deuterated internal standards. Monitor metabolites (e.g., demethylation products) .
  • Tissue Distribution : Sacrifice animals at 24 hours; analyze brain, liver, and kidney homogenates for compound accumulation .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine

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